molecular formula C21H20N4O3S B11493132 N-(3'-acetyl-1-benzyl-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

N-(3'-acetyl-1-benzyl-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide

Cat. No.: B11493132
M. Wt: 408.5 g/mol
InChI Key: WYCLNOWBPSOGQN-UHFFFAOYSA-N
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Description

N-(3’-acetyl-1-benzyl-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is a complex organic compound featuring a spiro-indole-thiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3’-acetyl-1-benzyl-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reactants.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: KMnO₄, H₂O₂

    Reducing Agents: NaBH₄, LiAlH₄

    Substitution Reagents: NaH, alkyl halides

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or alkanes

    Substitution: Formation of various substituted benzyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its spirocyclic structure is of particular interest for the development of new synthetic methodologies.

Biology

Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, research is focused on its potential therapeutic applications, including its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(3’-acetyl-1-benzyl-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide exerts its effects involves interaction with various molecular targets. These include enzymes and receptors involved in cellular processes such as signal transduction and gene expression. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide
  • N-(3’-acetyl-1-benzyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide

Uniqueness

Compared to similar compounds, N-(3’-acetyl-1-benzyl-5-methyl-2-oxo-1,2-dihydro-3’H-spiro[indole-3,2’-[1,3,4]thiadiazol]-5’-yl)acetamide is unique due to the presence of the acetyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a more potent and selective agent in various applications.

Properties

Molecular Formula

C21H20N4O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-acetyl-1'-benzyl-5'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide

InChI

InChI=1S/C21H20N4O3S/c1-13-9-10-18-17(11-13)21(19(28)24(18)12-16-7-5-4-6-8-16)25(15(3)27)23-20(29-21)22-14(2)26/h4-11H,12H2,1-3H3,(H,22,23,26)

InChI Key

WYCLNOWBPSOGQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23N(N=C(S3)NC(=O)C)C(=O)C)CC4=CC=CC=C4

Origin of Product

United States

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